cis-Chlorfenvinphos

Beschreibung

Chlorfenvinfos is an amber-colored liquid with a mild chemical odor. Used for control of ticks, flies, lice, and mites on cattle and for blowfly, lice, ked, and itchmite on sheep. Controls fleas and mites on dogs; not used on cats. Applied on organic wastes and breeding places of fly larvae. Also used as a foliage insecticide for potatoes, rice, maize, and sugar cane. Used to control soil insects. (EPA, 1998)

Clorfenvinfos is a synthetic organophosphorus acetylcholinesterase inhibitor and neurotoxin that is used as a pesticide. It is characterized as a highly toxic and moderately persistent colorless to amber liquid with a mild odor, and exposure occurs by inhalation, ingestion, or contact.

An organophosphorus cholinesterase inhibitor that is used as an insecticide and an acaricide.

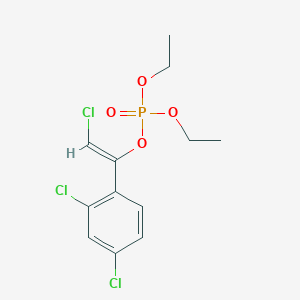

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(Z)-2-chloro-1-(2,4-dichlorophenyl)ethenyl] diethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl3O4P/c1-3-17-20(16,18-4-2)19-12(8-13)10-6-5-9(14)7-11(10)15/h5-8H,3-4H2,1-2H3/b12-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSAVDKDHPDSCTO-WQLSENKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)OC(=CCl)C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)(OCC)O/C(=C\Cl)/C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl3O4P | |

| Record name | CHLORFENVINFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORFENVINPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1305 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101315710 | |

| Record name | cis-Chlorfenvinphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chlorfenvinfos is an amber-colored liquid with a mild chemical odor. Used for control of ticks, flies, lice, and mites on cattle and for blowfly, lice, ked, and itchmite on sheep. Controls fleas and mites on dogs; not used on cats. Applied on organic wastes and breeding places of fly larvae. Also used as a foliage insecticide for potatoes, rice, maize, and sugar cane. Used to control soil insects. (EPA, 1998), Colorless liquid with a mild odor; [ATSDR PHS], ORANGE-TO-BROWN LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | CHLORFENVINFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorofenvinphos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1544 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORFENVINPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1305 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

333 to 338 °F at 0.5 mmHg (EPA, 1998), Amber liquid; bp: 167-170 °C at 0.5 mm Hg /Technical chlorfenvinphos/, at 0.07kPa: 167-170 °C | |

| Record name | CHLORFENVINFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROFENVINPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORFENVINPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1305 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Miscible with most common organic solvents, e.g. acetone, ethanol, kerosene, xylene, propylene glycol, dichloromethane, hexane., In water, 124 mg/l at 20 °C, Solubility in water: none | |

| Record name | CHLOROFENVINPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORFENVINPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1305 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.36 at 59.9 °F (EPA, 1998) - Denser than water; will sink, 1.36 g/cu cm @ 20 °C, Relative density (water = 1): 1.36 | |

| Record name | CHLORFENVINFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROFENVINPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORFENVINPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1305 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

4e-06 mmHg at 68 °F (EPA, 1998), 0.0000075 [mmHg], Vapor pressure: 1.7X10-7 mm Hg @ 25 °C /Technical/, 7.5X10-6 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: | |

| Record name | CHLORFENVINFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorofenvinphos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1544 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLOROFENVINPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORFENVINPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1305 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid, Yellowish liquid, Amber-colored liquid | |

CAS No. |

470-90-6, 18708-87-7, 135373-33-0 | |

| Record name | CHLORFENVINFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | cis-Chlorfenvinphos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18708-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorfenvinphos [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorfenvinphos, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018708877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, (1Z)-2-chloro-1-(2,4-dichlorophenyl)ethenyl diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135373330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Chlorfenvinphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorfenvinphos | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORFENVINPHOS, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/871L5HXP4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLOROFENVINPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORFENVINPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1305 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-9 to -2 °F (EPA, 1998), -23 to -19 °C, -19 - -23 °C | |

| Record name | CHLORFENVINFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROFENVINPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORFENVINPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1305 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Technical Guide: cis-Chlorfenvinphos Mechanism of Action

This technical guide details the mechanism of action (MoA), metabolic fate, and experimental characterization of cis-chlorfenvinphos.

Executive Summary

Chlorfenvinphos (CVP) is an organophosphate (OP) insecticide and acaricide.[1][2][3] Unlike phosphorothioate OPs (e.g., chlorpyrifos, parathion) which require metabolic bioactivation (desulfuration) to become active, chlorfenvinphos contains a phosphoryl oxygen (P=O) moiety.[1] This classifies it as a direct-acting inhibitor of acetylcholinesterase (AChE).[1]

Commercial chlorfenvinphos is a mixture of two geometric isomers:

-

Z-isomer (cis): Typically constitutes ~90% of the technical mixture.[1] In the Z-isomer, the vinyl chlorine and the phosphate group are on the same side of the double bond (Zusammen).

-

E-isomer (trans): Constitutes ~10%.[1]

While both isomers inhibit AChE, the Z-isomer is the primary toxicological agent due to its abundance, though the E-isomer exhibits distinct steric fitting within the AChE gorge. This guide focuses on the dominant cis-acting mechanism.[1]

Molecular Mechanism of Action

The core toxicity of cis-chlorfenvinphos is driven by the irreversible phosphorylation of the serine hydroxyl group within the esteratic site of AChE.

The Phosphorylation Cascade

-

Entry: cis-Chlorfenvinphos enters the catalytic gorge of AChE (approx. 20 Å deep).[1]

-

Binding: The electrophilic phosphorus atom is attacked by the nucleophilic oxygen of the Serine-203 (human numbering) hydroxyl group.

-

Leaving Group Displacement: The enol leaving group (2,4-dichlorophenacyl chloride) is cleaved.[1]

-

Inhibition: The enzyme becomes diethyl-phosphorylated.[1] The bulky phosphate group sterically blocks the active site, preventing the hydrolysis of the physiological substrate, acetylcholine (ACh).[4]

-

Cholinergic Crisis: Accumulation of ACh at the synaptic cleft leads to continuous stimulation of muscarinic and nicotinic receptors, resulting in fasciculations, paralysis, and respiratory failure.[1]

Aging (Dealkylation)

A critical phenomenon in OP poisoning is "aging."[1] Over time, one of the ethyl groups on the phosphorylated enzyme is cleaved (dealkylation). This results in a negatively charged mono-ethyl phosphate-enzyme complex.[1]

-

Consequence: The negative charge stabilizes the bond against nucleophilic reactivators (e.g., oximes like Pralidoxime). Once aged, the inhibition is essentially permanent, requiring the synthesis of new enzyme for recovery.

Pathway Visualization

The following diagram illustrates the kinetic pathway from exposure to irreversible inhibition.

Figure 1: Kinetic pathway of AChE inhibition by cis-chlorfenvinphos, highlighting the critical aging step.[1]

Metabolic Fate (Detoxification)

Since cis-chlorfenvinphos does not require bioactivation, hepatic metabolism serves primarily as a detoxification route.[1] The primary catalyst is the Cytochrome P450 (CYP) system, specifically CYP2B isoforms in many mammals, though species specificity exists.

Key Metabolic Steps[1]

-

Oxidative Dealkylation: CYP450 enzymes facilitate the removal of ethyl groups.[1][2]

-

Hydrolysis: Esterases cleave the vinyl-phosphate bond.[1]

-

Conjugation: The resulting dichloroacetophenone is reduced to an alcohol and conjugated with glucuronic acid or glutathione for renal excretion.[1]

Metabolic Data Summary

| Parameter | Value/Description | Relevance |

| Primary Enzyme | CYP450 (Microsomal) | Mediates oxidative dealkylation.[1][2] |

| Bioactivation? | NO | CVP is active in its parent form (P=O).[1] |

| Major Metabolite | 2-chloro-1-(2,4-dichlorophenyl) vinyl ethyl hydrogen phosphate | Less toxic, water-soluble excretion product.[1] |

| Excretion Route | Urine (primary), Feces | Rapid clearance (approx. 4 days in rat models).[1][2] |

Experimental Protocol: Modified Ellman Assay

To quantify the inhibitory potency (IC50) of cis-chlorfenvinphos, a modified Ellman assay is the gold standard. This protocol is designed for high-throughput screening using 96-well microplates.[1]

Principle

Acetylthiocholine (ATCh) is hydrolyzed by AChE to produce thiocholine.[1] Thiocholine reacts with DTNB (Ellman's Reagent) to form 5-thio-2-nitrobenzoic acid (TNB), a yellow anion absorbing at 412 nm.[1] Inhibition of AChE by CVP reduces color formation.[1]

Reagents Preparation

-

Buffer A: 0.1 M Phosphate buffer, pH 8.0.[1]

-

DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in Buffer A.[1]

-

Substrate (ATCh): 75 mM Acetylthiocholine iodide in water.

-

Enzyme: Human Recombinant AChE or Electric Eel AChE (approx 500 U/mL stock).[1]

-

Inhibitor: cis-Chlorfenvinphos (analytical grade) dissolved in DMSO.[1]

Step-by-Step Workflow

-

Blanking: Add 150 µL Buffer A to control wells.

-

Inhibitor Incubation:

-

Add 20 µL of AChE solution to wells.[1]

-

Add 10 µL of cis-chlorfenvinphos (varying concentrations:

M to -

Critical Step: Incubate for 10 minutes at 25°C to allow phosphorylation of the enzyme.

-

-

Substrate Addition: Add 20 µL of DTNB/ATCh mixture (1:1 ratio of prepared stocks).

-

Kinetic Measurement:

-

Measure Absorbance at 412 nm immediately (

).[1] -

Measure continuously every 30 seconds for 5 minutes.

-

-

Calculation: Plot slope (Abs/min) vs. log[Inhibitor]. Determine IC50 using non-linear regression (Sigmoidal dose-response).

Assay Logic Visualization

Figure 2: Modified Ellman assay workflow for determining AChE inhibition constants.

References

-

Mechanism of Toxicity & Isomerism

-

Metabolic P

-

Ellman Assay Methodology

-

Chemical Properties & Isomer R

Sources

- 1. Chlorfenvinphos | C12H14Cl3O4P | CID 10107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chlorfenvinphos - Wikipedia [en.wikipedia.org]

- 3. The effect of bromfenvinphos, its impurities and chlorfenvinphos on acetylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tecan.com [tecan.com]

- 5. HEALTH EFFECTS - Toxicological Profile for Chlorfenvinphos - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling & Solvent Selection for cis-Chlorfenvinphos

The following technical guide details the solubility, solvent selection, and handling protocols for cis-chlorfenvinphos, designed for researchers and analytical scientists.

Part 1: Executive Summary

cis-Chlorfenvinphos (Z-isomer) is the predominant and biologically active component of the organophosphate insecticide chlorfenvinphos. Due to its lipophilic nature (LogP ~3.8 – 4.2), it exhibits high solubility in non-polar and polar aprotic organic solvents but limited solubility in water. This guide provides a validated framework for solvent selection, ensuring maximum analyte recovery during extraction, stability during storage, and compatibility with downstream chromatographic analysis (GC-MS/LC-MS).

Key Technical Takeaway: While "miscible" with most organic solvents, the choice of solvent must be governed by volatility (for concentration steps), polarity (to minimize co-extraction of matrix interferences), and chemical inertness (to prevent hydrolysis).

Part 2: Chemical Identity & Physicochemical Basis

Understanding the structural isomerism is critical for accurate quantification, as commercial standards often exist as mixtures.

Isomerism & Nomenclature

Chlorfenvinphos exists as two geometric isomers. The cis (Z) isomer is typically the major component (~8.6:1 ratio relative to trans) and is often the primary target for regulatory monitoring.

-

Z-isomer (cis): The phosphate group and the chlorine atom on the vinyl group are on the same side (Zusammen). This steric arrangement influences its dipole moment and solvation shell interaction.

-

E-isomer (trans): The phosphate and chlorine are on opposite sides (Entgegen).

Physicochemical Properties

| Property | Value | Implication for Solubility |

| Molecular Formula | C₁₂H₁₄Cl₃O₄P | Moderate molecular weight (359.6 g/mol ) aids solvent penetration. |

| LogP (Octanol/Water) | 3.81 – 4.22 | Highly lipophilic; partitions strongly into organic phases. |

| Water Solubility | ~145 mg/L (20°C) | Low; requires organic solvents for stock preparation.[1] |

| Henry’s Law Constant | 4.8 × 10⁻³ Pa·m³/mol | Low volatility from water; amenable to solvent evaporation. |

| pKa | N/A (Non-ionizable) | pH adjustment does not significantly alter solubility but affects stability (hydrolysis). |

Part 3: Solubility Profile in Organic Solvents

The following data summarizes the solubility behavior of cis-chlorfenvinphos. Unlike solid compounds with saturation limits, chlorfenvinphos is a liquid at ambient temperatures (MP: -19 to -23°C) and is miscible with most organic solvents.[2][3]

Solvent Compatibility Table

| Solvent Class | Specific Solvent | Solubility Status | Application Suitability |

| Aliphatic Hydrocarbons | Hexane, Isooctane | Miscible | Excellent for LLE (Liquid-Liquid Extraction) from water; low co-extraction of polar matrix. |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Miscible | High solvation power; standard for exhaustive extraction but environmental concerns exist. |

| Polar Aprotic | Acetone, Acetonitrile (MeCN) | Miscible | Ideal for stock solutions and QuEChERS extraction; compatible with LC-MS. |

| Alcohols | Methanol, Ethanol | Miscible | Good for stock solutions; potential for transesterification if stored long-term at high pH. |

| Aromatic Hydrocarbons | Toluene, Xylene | Miscible | High boiling point; good for storage but difficult to evaporate for concentration. |

| Esters | Ethyl Acetate | Miscible | Balanced polarity; excellent for extraction from biological matrices. |

Mechanistic Insight: Solvation Dynamics

The solubility of cis-chlorfenvinphos is driven by Van der Waals forces and dipole-dipole interactions .

-

The Phosphate Ester Group: Provides a polar head that interacts well with polar aprotic solvents (Acetone, MeCN).

-

The Dichlorophenyl Ring: Provides lipophilicity, ensuring miscibility with non-polar solvents (Hexane, Toluene).

-

Solvent Selection Logic:

-

For GC-MS: Use Hexane or Isooctane (clean background, easy evaporation).

-

For LC-MS: Use Methanol or Acetonitrile (mobile phase compatibility).

-

Part 4: Experimental Protocols

Protocol: Preparation of Primary Stock Standard (1000 µg/mL)

Objective: Create a stable, high-concentration stock for long-term storage.

-

Solvent Choice: Acetone or Acetonitrile . (Avoid methanol for >6 month storage to prevent potential alcoholysis).

-

Weighing: Accurately weigh 10.0 mg of cis-chlorfenvinphos analytical standard (correcting for purity/isomer ratio) into a 10 mL volumetric flask.

-

Dissolution: Add ~5 mL of solvent. Sonicate for 30 seconds to ensure complete mixing (analyte is liquid, so dissolution is rapid).

-

Dilution: Dilute to volume with solvent. Cap tightly.

-

Storage: Transfer to amber silanized glass vials. Store at -20°C. Stability: >1 year.

Protocol: Liquid-Liquid Extraction (LLE) from Aqueous Samples

Objective: Extract cis-chlorfenvinphos from water samples with >95% recovery.

-

Sample Prep: Measure 100 mL of water sample. Adjust pH to 4.0 – 6.0 (prevents hydrolysis).

-

Solvent Addition: Add 15 mL of Dichloromethane (DCM) or Hexane/Ethyl Acetate (1:1) .

-

Agitation: Shake vigorously for 2 minutes or use a mechanical tumbler.

-

Phase Separation: Allow phases to separate (10 min). Collect the organic (bottom for DCM, top for Hexane) layer.

-

Repeat: Repeat extraction twice more with fresh solvent. Combine organic extracts.

-

Drying: Pass combined extract through anhydrous Sodium Sulfate (Na₂SO₄) to remove residual water.

-

Concentration: Evaporate solvent using a rotary evaporator (Water bath < 40°C) or Nitrogen blow-down to near dryness. Reconstitute in instrument-compatible solvent (e.g., Isooctane for GC).

Part 5: Visualization of Workflows

Diagram 1: Solubility-Driven Extraction Workflow

This diagram illustrates the decision logic for solvent selection based on the analytical goal.

Caption: Logical workflow for solvent selection during extraction and analysis of cis-chlorfenvinphos.

Part 6: Stability, Safety & Degradation

Hydrolytic Stability

cis-Chlorfenvinphos is an ester and is susceptible to hydrolysis.[4]

-

Acidic/Neutral pH: Relatively stable.[2]

-

Alkaline pH (>8): Rapid hydrolysis occurs, cleaving the ester bond to form 2,4-dichlorophenacyl chloride and diethyl phosphate.

-

Solvent Implication: Avoid storing standards in alkaline-washed glassware or solvents containing traces of bases (e.g., old pyridine).

Safety & Handling

-

Toxicity: Highly toxic (Cholinesterase inhibitor).[1] LD50 (Rat, oral) ~10 mg/kg.

-

Permeation: Readily penetrates skin, especially when dissolved in solvents like DMSO or Acetone.

-

PPE: Double nitrile gloves are recommended when handling concentrated organic solutions. Work strictly within a fume hood.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 10107, Chlorfenvinphos. Retrieved from [Link]

-

Australian Pesticides and Veterinary Medicines Authority (APVMA). (2002). Interim Review of Chlorfenvinphos: Chemistry Assessment. Retrieved from [Link]

-

University of Hertfordshire. (2025). PPDB: Pesticide Properties DataBase - Chlorfenvinphos.[1] Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Chlorfenvinphos. Retrieved from [Link]

-

World Health Organization (WHO). Data Sheet on Pesticides No. 26: Chlorfenvinphos. Retrieved from [Link]

Sources

Toxicological Profile: cis-Chlorfenvinphos (Z-Isomer)

The following technical guide provides an in-depth toxicological profile of cis-chlorfenvinphos, designed for researchers and drug development professionals.

Technical Guide & Whitepaper [1]

Executive Summary

cis-Chlorfenvinphos (Z-2-chloro-1-(2,4-dichlorophenyl)vinyl diethyl phosphate) is the dominant isomer of the organophosphate insecticide chlorfenvinphos.[1] Unlike phosphorothioate insecticides (e.g., chlorpyrifos) that require metabolic bioactivation (desulfuration) to become active, chlorfenvinphos is a vinyl phosphate and acts as a direct inhibitor of acetylcholinesterase (AChE).[1]

Technical grade chlorfenvinphos is a mixture typically composed of ~90% Z-isomer (cis) and ~10% E-isomer (trans) .[1][2] While the E-isomer is often cited as being more insecticidally potent per unit weight, the Z-isomer constitutes the bulk of the material and drives the gross toxicological profile in exposure scenarios. This guide focuses on the specific properties, mechanism, and experimental analysis of the Z-isomer.

Chemical Identity & Isomeric Significance[1][2][3][4][5]

The nomenclature for chlorfenvinphos can be ambiguous in older literature. The definitive assignment based on Cahn-Ingold-Prelog (CIP) priority rules is:

-

Z-Isomer (cis): The vinyl chlorine atom and the phosphate group are on the same side of the double bond (Zusammen).[1] This is the major constituent (~90%).[1]

-

E-Isomer (trans): The vinyl chlorine atom and the phosphate group are on opposite sides (Entgegen).[1] This is the minor constituent (~10%).[1]

| Property | cis-Chlorfenvinphos (Z) | trans-Chlorfenvinphos (E) |

| CAS Number | 18708-87-7 | 18708-86-6 |

| Composition (Tech) | ~90% | ~10% |

| LogP | 3.81 (High Lipophilicity) | 4.22 (Higher Lipophilicity) |

| AChE Potency | High (Direct Inhibitor) | Very High (Often > Z) |

| Solubility | ~145 mg/L (Water) | Lower solubility |

Visualization: Isomeric Structures

The following diagram illustrates the stereochemical distinction and the resulting steric environment for the Z-isomer.

Figure 1: Stereochemical composition of technical chlorfenvinphos. The Z-isomer dominates the mixture.[1]

Mechanism of Action: Direct AChE Inhibition

Unlike many organophosphates that exist as "pro-drugs" (thions) requiring hepatic activation, cis-chlorfenvinphos contains a phosphoenol bond that is inherently reactive.[1]

Molecular Interaction

-

Binding: The electrophilic phosphorus atom attacks the hydroxyl group of Serine-203 (human numbering) in the catalytic triad of AChE.[1]

-

Phosphorylation: A stable phosphoryl-enzyme complex is formed, releasing the leaving group (dichloroacetophenone enol).[1]

-

Inactivation: The phosphorylated enzyme cannot hydrolyze acetylcholine (ACh), leading to synaptic accumulation of ACh and cholinergic crisis (fasciculations, bradycardia, bronchorrhea).[1]

-

Aging: Over time, the phosphorylated enzyme may undergo "aging" (dealkylation of the phosphate moiety), rendering the inhibition irreversible and resistant to oxime reactivators (e.g., Pralidoxime).[1]

Figure 2: Mechanism of Action. Direct phosphorylation of AChE leads to inhibition; aging prevents reactivation.

Toxicokinetics (ADME)

The toxicity of cis-chlorfenvinphos is modulated by its rapid metabolism.[1] Since it is already active, metabolism serves primarily as a detoxification pathway.[1]

-

Absorption: Rapidly absorbed via oral, dermal, and inhalation routes due to high lipophilicity (LogP ~3.8).[1]

-

Distribution: Widely distributed to lipid-rich tissues (brain, adipose) but does not bioaccumulate significantly due to rapid clearance.[1]

-

Metabolism (Detoxification):

-

Oxidative Dealkylation: Mediated by Cytochrome P450 enzymes (CYP2B6, CYP2C19).[1] This removes an ethyl group, creating an unstable diester that degrades to acetophenone.[1]

-

Hydrolysis: Esterases cleave the vinyl-phosphate bond.[1]

-

Induction: Chlorfenvinphos is a potent inducer of hepatic CYP450s.[1] Pre-exposure can increase the rate of its own detoxification, creating a temporary tolerance (tachyphylaxis).[1]

-

-

Excretion: Metabolites are conjugated (glucuronidation) and excreted in urine (approx. 80-90% within 24 hours).[1]

Experimental Protocols

For drug development or toxicology screening, precise assays are required to measure potency and metabolic stability.[1]

Protocol: Modified Ellman’s Assay for Direct Inhibition

This protocol is adapted for cis-chlorfenvinphos to determine IC50 values without the need for metabolic activation systems.[1]

Reagents:

-

Enzyme: Human Recombinant AChE (0.5 U/mL stock).

-

Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM final).

-

Chromogen: DTNB (Ellman’s Reagent, 0.3 mM final).[1]

-

Test Compound: cis-Chlorfenvinphos (dissolved in DMSO, <1% final DMSO concentration).

Workflow:

-

Preparation: Dilute cis-chlorfenvinphos in DMSO to create a 7-point log-scale concentration series (e.g., 1 nM to 100 µM).

-

Incubation (Inhibition Phase):

-

Reaction (Measurement Phase):

-

Add 20 µL DTNB/ATCh mixture.[1]

-

-

Detection: Measure Absorbance at 412 nm kinetically for 5 minutes.

-

Analysis: Calculate % Inhibition relative to DMSO control. Plot log[Inhibitor] vs. % Activity to determine IC50.[1]

Protocol: Metabolic Stability (Microsomal Clearance)

To assess the rate of detoxification (clearance).[1]

Reagents:

-

Microsomes: Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein.[1]

-

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

-

Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).[1]

Workflow:

-

Pre-incubation: Mix Microsomes and cis-chlorfenvinphos (1 µM) in phosphate buffer (pH 7.4). Incubate at 37°C for 5 min.

-

Initiation: Add NADPH system to start the reaction.[1]

-

Sampling: At t=0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.

-

Quenching: Immediately dispense into 150 µL ice-cold Quench Solution. Centrifuge at 4000g for 10 min.

-

Analysis: Analyze supernatant via LC-MS/MS monitoring the parent mass (m/z 359 → 155 transition).

-

Calculation: Plot ln(% Remaining) vs. time. Slope = -k.[1] Intrinsic Clearance (

) =

Safety & Handling (Risk Assessment)

-

Acute Toxicity: High.[1][4] Oral LD50 (Rat) ~9.7 - 39 mg/kg.[1] Dermal LD50 (Rabbit) ~400 mg/kg.[1]

-

Handling: Use full PPE (nitrile gloves, lab coat, respirator).[1] Handle in a fume hood.

-

Decontamination: Hydrolyzes slowly in water but rapidly in strong alkali (10% NaOH).[1] Treat spills with alkaline solution.[1]

References

-

Australian Pesticides and Veterinary Medicines Authority (APVMA). (2002).[1] Interim Review of Chlorfenvinphos - Chemistry Assessment. Retrieved from [Link][1]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1997).[1] Toxicological Profile for Chlorfenvinphos. U.S. Department of Health and Human Services.[1][5][6] Retrieved from [Link][1]

-

National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 5377784, Chlorfenvinphos. Retrieved from [Link][1]

-

Ikeda, T., et al. (1991).[1] Metabolic Induction of the Hepatic Cytochrome P450 System by Chlorfenvinphos in Rats. Toxicological Sciences. Retrieved from [Link][1]

-

Ellman, G. L., et al. (1961).[1] A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology. (Protocol Basis).

Sources

- 1. Chlorfenvinphos - Wikipedia [en.wikipedia.org]

- 2. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Chlorfenvinphos - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. HEALTH EFFECTS - Toxicological Profile for Chlorfenvinphos - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Chlorfenvinphos | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 6. Chlorfenvinphos | C12H14Cl3O4P | CID 10107 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Kinetic Characterization of cis-Chlorfenvinphos Acetylcholinesterase Inhibition

Executive Summary

Chlorfenvinphos (CVP) acts as a potent suicide inhibitor of acetylcholinesterase (AChE), but its toxicity profile is heavily dependent on stereochemistry. The (Z)-isomer (often historically referred to as cis-chlorfenvinphos, where the vinylic chlorine and phosphate ester are on the same side) is significantly more potent than the (E)-isomer.

For researchers developing countermeasures (oximes) or assessing toxicological risk, standard

Mechanistic Enzymology

To design a valid kinetic assay, one must understand the molecular events occurring in the active site. cis-Chlorfenvinphos does not merely "block" the site; it chemically modifies it.

The Reaction Pathway

The inhibition follows a two-step mechanism typical of organophosphates (OPs), often followed by a third "aging" step that complicates reactivation.[1][2][3]

-

Michaelis Complex Formation (

): The cis-CVP molecule enters the AChE gorge. The 2,4-dichlorophenyl moiety interacts with the peripheral anionic site (PAS), orienting the phosphate group toward the catalytic triad (Ser203, His440, Glu327 in human AChE). -

Phosphorylation (

): The hydroxyl group of the catalytic serine attacks the phosphorus atom. The enol leaving group (2,2',4'-trichloroacetophenone) is expelled. The enzyme is now phosphorylated and inactive. -

Aging (Dealkylation): Over time, the phosphorylated serine residue loses an ethyl group (scission of the O-C bond). This results in a negatively charged phosphate oxygen, which electrostatically stabilizes the histidine residue, rendering the enzyme resistant to oxime reactivation (e.g., 2-PAM).

Visualizing the Pathway

The following diagram illustrates the kinetic progression from free enzyme to aged, irreversibly inhibited enzyme.

Kinetic Characterization Models

Standard

The Kinetic Equation

The inhibition is described by the equation:

-

= Residual enzyme activity at time

- = Control enzyme activity (solvent only).

-

= Observed pseudo-first-order rate constant (min

Determining , , and

Once

-

Linear Plot: If the plot is linear passing through the origin,

is very high (low affinity), and we can only determine the overall -

Hyperbolic Plot: If the plot saturates, it indicates distinct affinity binding before phosphorylation. We fit to the Kitz-Wilson equation:

Target Metric for cis-CVP: High potency OPs often show

Experimental Protocol: Modified Ellman's Assay

This protocol is designed to eliminate artifacts caused by spontaneous hydrolysis of the inhibitor and interaction between the inhibitor and the Ellman's reagent (DTNB).

Reagents & Preparation

-

Enzyme: Recombinant Human AChE (hAChE) or Electric Eel AChE. Note: hAChE is preferred for drug development relevance.

-

Substrate: Acetylthiocholine iodide (ATCh), 0.5 mM final.

-

Chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)), 0.3 mM final.

-

Inhibitor: cis-Chlorfenvinphos (analytical standard, >98% Z-isomer). Dissolve in 100% DMSO.

-

Buffer: 0.1 M Phosphate buffer, pH 7.4 or 8.0 (pH 7.4 mimics physiological conditions; pH 8.0 maximizes Ellman reaction speed).

Critical Control: Isomer Purity

Commercial "Chlorfenvinphos" is often a mix of Z (cis) and E (trans).

-

Action: Verify purity via GC-MS or HPLC before kinetics. The Z-isomer usually elutes first on non-polar columns.

-

Why? The E-isomer is a weak inhibitor. A mixture will yield a biphasic kinetic plot, invalidating your

calculation.

Step-by-Step Workflow

We use a discontinuous method to measure the rate of inactivation.

-

Incubation Plate Setup:

-

Prepare a 96-well "Incubation Plate".

-

Add 180 µL Buffer + Enzyme to wells.

-

Add 20 µL of cis-CVP at 10x concentrations (Final

ranges: 1 nM to 10 µM). -

Control: DMSO only (no inhibitor).

-

-

Time Course:

-

Start timer.

-

At defined intervals (

= 1, 2, 4, 8, 16, 32 min), transfer 10 µL of the incubation mixture to a separate "Read Plate".

-

-

Activity Measurement (Read Plate):

-

The Read Plate contains 190 µL of Substrate (ATCh) + DTNB mixture.

-

Dilution Effect: The 1:20 transfer effectively stops the inhibition reaction by diluting the inhibitor below its effective concentration, while the enzyme acts on the substrate.

-

Measure Absorbance at 412 nm kinetically for 2 minutes to get the velocity (

).

-

Workflow Diagram

Data Analysis & Interpretation

Determining

For each inhibitor concentration, perform a linear regression of the natural log of residual activity over time.

| Time (min) | Absorbance (412nm) | Velocity ( | % Activity ( | |

| 0 | 0.850 | 0.425 | 100% | 4.60 |

| 2 | 0.650 | 0.325 | 76% | 4.33 |

| 4 | 0.490 | 0.245 | 57% | 4.04 |

| ... | ... | ... | ... | ... |

-

Plot:

vs. Time. -

Slope: The negative slope is

for that specific concentration.

Calculating

Plot

-

Scenario A (Linear): If

for a linear fit, calculate-

Report:

.

-

-

Scenario B (Saturation): If the curve bends, fit to the hyperbolic equation (Kitz-Wilson).

-

Report:

(max phosphorylation rate) and -

Calculation:

.

-

Troubleshooting Common Issues

-

Spontaneous Hydrolysis: Run a "No Enzyme" control. If Absorbance increases over time in the presence of inhibitor but no enzyme, cis-CVP is hydrolyzing or reacting with DTNB. Solution: Use the modified Ellman method where DTNB is added after the reaction is stopped.[4]

-

Solvent Quenching: Ensure DMSO concentration in the final well is <1%. Higher concentrations can denature AChE, mimicking inhibition.

References

-

Aldridge, W. N. (1950). Some properties of specific cholinesterase with particular reference to the mechanism of inhibition by diethyl p-nitrophenyl thiophosphate (E605) and analogues. Biochemical Journal, 46(4), 451–460. Link

-

Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95. Link

-

Worek, F., et al. (2004). Kinetic analysis of interactions between human acetylcholinesterase, structurally different organophosphorus compounds and oximes. Biochemical Pharmacology, 68(11), 2237-2248. Link

-

Casida, J. E. (2017). Pest Toxicology: The Primary Mechanisms of Pesticide Action. Chemical Research in Toxicology, 30(5), 1139-1143. Link

-

World Health Organization. (2009). The WHO Recommended Classification of Pesticides by Hazard. WHO Guidelines. Link

Sources

- 1. Is it possible to reverse aged acetylcholinesterase inhibited by organophosphorus compounds? Insight from the theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Study on Spontaneous Reactivation and Aging of Acetylcholinesterase Inhibited by Paraoxon and Malaoxon in Ten Species [mdpi.com]

- 3. Efforts towards treatments against aging of organophosphorus-inhibited acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Acute and Chronic Toxicity of cis-Chlorfenvinphos

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the acute and chronic toxicity of cis-Chlorfenvinphos, the more toxic geometric isomer of the organophosphate insecticide Chlorfenvinphos. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development by elucidating the compound's toxicological profile, mechanism of action, and the experimental methodologies used for its assessment.

Introduction: Understanding cis-Chlorfenvinphos

Chlorfenvinphos is an organophosphorus compound that has been utilized as an insecticide and acaricide.[1][2] It exists as a mixture of two geometric isomers: the cis (Z) and trans (E) isomers.[3] Technical grade chlorfenvinphos is typically an amber liquid with a mild odor.[4] While commercial formulations contain both isomers, it is the cis-isomer, also known as (Z)-chlorfenvinphos, that is recognized as being more toxic. This guide will focus specifically on the toxicological properties of this more potent isomer.

The primary mechanism of toxicity for chlorfenvinphos, and organophosphates in general, is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1][2] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent toxic effects.[1][2] Due to its toxicity, the use of chlorfenvinphos has been discontinued in several countries, including the United States in 1991.[1][4]

The Core Toxicological Mechanism: Acetylcholinesterase Inhibition

The neurotoxic effects of cis-Chlorfenvinphos stem from its ability to phosphorylate the serine hydroxyl group at the active site of acetylcholinesterase. This action inactivates the enzyme, preventing the hydrolysis of acetylcholine in synaptic clefts and neuromuscular junctions.[1][2] The resulting accumulation of acetylcholine leads to continuous stimulation of muscarinic and nicotinic receptors, manifesting as a range of cholinergic symptoms.[1][2]

The inhibition of AChE by organophosphates can be reversible initially, but over time, a process known as "aging" can occur. This involves a conformational change in the phosphorylated enzyme, leading to a more stable, irreversible inhibition.[2] The severity of toxic signs and the potential for fatality are directly linked to the degree of AChE inhibition.

Caption: Mechanism of Acetylcholinesterase Inhibition by cis-Chlorfenvinphos.

Acute Toxicity Profile

Acute exposure to high doses of cis-Chlorfenvinphos can lead to a rapid onset of severe toxic effects, primarily due to cholinergic overstimulation. The primary routes of acute exposure are oral, dermal, and inhalation.

Oral Toxicity

Oral ingestion is a significant route of accidental and intentional poisoning. Chlorfenvinphos is considered extremely toxic to rodents and dogs via the oral route in acute doses.[5]

| Species | LD50 (mg/kg) | Reference |

| Rat | 9.7 - 23 | [5] |

| Mouse | 100 - 200 | [5] |

| Rabbit | 300 | [5] |

| Dog | 50.5 | [5] |

Clinical Signs of Acute Oral Toxicity: Symptoms can appear within 30-60 minutes of ingestion and include:[1]

-

Muscarinic effects: Nausea, vomiting, abdominal cramps, diarrhea, excessive salivation, and bronchoconstriction.[1][6]

-

Nicotinic effects: Muscle fasciculations, weakness, and paralysis.

-

Central nervous system effects: Headache, dizziness, confusion, and in severe cases, seizures and respiratory failure.[1]

Dermal Toxicity

Dermal absorption is another potential route of exposure, particularly in occupational settings. While generally less rapid than oral or inhalation exposure, significant absorption can still occur, leading to systemic toxicity. The Australian National Registration Authority (NRA) reported a lowest dermal LD50 of 30 mg/kg bw in female rats for technical chlorfenvinphos.[7]

Inhalation Toxicity

Inhalation of chlorfenvinphos aerosols can lead to rapid systemic absorption and the onset of toxic signs. Studies in rats have shown that inhalation exposure can cause cholinergic symptoms and, at high concentrations, mortality.[5] The LC50 for death in rats has been reported, with one study noting 60% and 100% mortality at 144 and 236 mg/m³ respectively.[5]

Chronic Toxicity and Long-Term Health Effects

Chronic exposure to lower levels of cis-Chlorfenvinphos can lead to persistent inhibition of acetylcholinesterase and other long-term health consequences.

Subchronic and Chronic Oral Toxicity

Repeated oral exposure studies in animals have been conducted to determine the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL). These studies are crucial for establishing safe exposure limits for humans. For the chlorfenvinphos mixture, a NOAEL of 0.05 mg/kg has been observed in rats, which was used to establish an acceptable daily intake for humans of 0.0005 mg/kg.[2]

Target Organs in Chronic Exposure: The primary target organ for chronic toxicity is the nervous system, due to the persistent inhibition of AChE. However, other organ systems may also be affected.

Carcinogenicity and Genotoxicity

There is no conclusive evidence to suggest that chlorfenvinphos is carcinogenic in humans.[1][6] The International Agency for Research on Cancer (IARC), the U.S. Environmental Protection Agency (EPA), and the Department of Health and Human Services (DHHS) have not classified chlorfenvinphos for its carcinogenicity.[1]

Genotoxicity studies, such as the Ames test, have generally shown negative results for chlorfenvinphos, indicating it is unlikely to be mutagenic.[5]

Reproductive and Developmental Toxicity

Some animal studies have suggested potential reproductive and developmental effects associated with chlorfenvinphos exposure. One study in rats reported decreased fertility, while another indicated interference with fetal development when pregnant animals were fed the compound.[1] However, there is no evidence to suggest that long-term exposure to small amounts causes birth defects or affects reproduction in humans.[1]

Experimental Protocols for Toxicity Assessment

The assessment of the toxicity of chemical substances like cis-Chlorfenvinphos follows standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity (LD50) of a substance.

Step-by-Step Methodology:

-

Animal Selection: Healthy, young adult rats of a single sex (usually females) are used.

-

Dose Administration: The test substance is administered in a single oral dose via gavage.

-

Stepwise Dosing: The study proceeds in a stepwise manner, with a group of animals being dosed at a specific level.

-

Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.

-

Data Analysis: The number of animals that die at each dose level is used to determine the toxicity class of the substance.

Caption: Workflow for OECD Guideline 423 (Acute Toxic Class Method).

In Vitro Acetylcholinesterase Inhibition Assay

This assay is fundamental to understanding the primary mechanism of action of cis-Chlorfenvinphos.

Step-by-Step Methodology:

-

Enzyme and Substrate Preparation: A solution of purified acetylcholinesterase and a suitable substrate (e.g., acetylthiocholine) are prepared.

-

Inhibitor Incubation: The enzyme is incubated with varying concentrations of cis-Chlorfenvinphos.

-

Substrate Addition: The substrate is added to initiate the enzymatic reaction.

-

Detection: The rate of the reaction is measured, typically by monitoring the production of a colored product using a spectrophotometer.

-

Data Analysis: The concentration of cis-Chlorfenvinphos that inhibits 50% of the enzyme activity (IC50) is calculated.

Conclusion and Future Perspectives

cis-Chlorfenvinphos is a potent organophosphate insecticide with significant acute and chronic toxicity, primarily mediated through the inhibition of acetylcholinesterase. While the general toxicological profile of the chlorfenvinphos mixture is well-documented, a notable gap exists in the literature regarding specific quantitative toxicity data for the cis-isomer. Future research should focus on isolating and characterizing the toxicokinetics and toxicodynamics of cis-Chlorfenvinphos to provide a more precise risk assessment. For professionals in drug development, understanding the potent neurotoxicity of such compounds is crucial, especially when considering off-target effects and the development of countermeasures for organophosphate poisoning.

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Chlorfenvinphos. U.S. Department of Health and Human Services, Public Health Service. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). ToxFAQs™ for Chlorfenvinphos. [Link]

-

Australian Pesticides and Veterinary Medicines Authority (APVMA). (2000). Interim review of Chlorfenvinphos. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Public Health Statement for Chlorfenvinphos. [Link]

-

Australian Pesticides and Veterinary Medicines Authority (APVMA). (2000). THE NRA REVIEW OF CHLORFENVINPHOS Interim Report Volume 1. [Link]

-

University of Hertfordshire. (n.d.). Chlorfenvinphos (Ref: OMS 166). Agriculture & Environment Research Unit (AERU). [Link]

-

Wikipedia. (n.d.). Chlorfenvinphos. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Chlorfenvinphos - Toxic Substance Portal. [Link]

-

Veeprho. (n.d.). Chlorfenvinphos Impurities and Related Compound. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Chlorpyrifos. [Link]

-

National Center for Biotechnology Information. (n.d.). Chlorfenvinphos. PubChem. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Chlorfenvinphos. [Link]

-

National Center for Biotechnology Information. (n.d.). USER'S GUIDE - Toxicological Profile for Chlorfenvinphos. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). D:\Final ATSDR\CORRECTIONS\CHLORFENVINPHOS.WPD. [Link]

Sources

- 1. Chlorfenvinphos | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 2. Chlorfenvinphos - Wikipedia [en.wikipedia.org]

- 3. Chlorfenvinphos | C12H14Cl3O4P | CID 10107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chlorfenvinphos | Toxic Substances | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 5. HEALTH EFFECTS - Toxicological Profile for Chlorfenvinphos - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Chlorfenvinphos | Public Health Statement | ATSDR [wwwn.cdc.gov]

- 7. apvma.gov.au [apvma.gov.au]

Methodological & Application

Analytical methods for cis-Chlorfenvinphos detection

Application Note: High-Precision Determination of cis-Chlorfenvinphos (Z-isomer)

Abstract & Scope

This technical guide provides a validated workflow for the detection and quantification of cis-Chlorfenvinphos (Z-isomer), a potent organophosphate acaricide and insecticide.[1] While technical grade Chlorfenvinphos exists as a mixture of Z (cis) and E (trans) isomers (typically in a 9:1 ratio), the Z-isomer is significantly more abundant and toxicologically relevant.[1]

This protocol addresses the critical analytical challenge of isomer-specific quantification . Due to differential ionization efficiencies and matrix effects, co-eluting isomers can lead to significant quantification errors. We present two orthogonal methodologies:

-

LC-MS/MS (Primary): For high-sensitivity trace analysis in complex matrices (food, biological fluids).[1]

-

GC-MS (Confirmatory): For structural confirmation and high-concentration environmental screening.[1]

Chemical Identity & Isomerism

Understanding the stereochemistry is prerequisite to accurate analysis.[1]

| Parameter | Details |

| IUPAC Name | (Z)-2-chloro-1-(2,4-dichlorophenyl)ethenyl diethyl phosphate |

| CAS Number | 18708-87-7 (Z-isomer specific); 470-90-6 (mixed) |

| Molecular Mass | 359.6 g/mol |

| Isomer Note | Z-isomer (cis): Chlorine and Phosphate groups are on the same side of the vinyl double bond.[1] Often referred to as "Beta-Chlorfenvinphos" in older literature.[1] E-isomer (trans): Chlorine and Phosphate are on opposite sides.[1] |

| Stability | Hydrolyzes in alkali; thermally unstable >180°C (critical for GC).[1] |

Sample Preparation: Modified QuEChERS Protocol

For Food, Soil, and Biological Tissue Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is selected for its ability to recover polar organophosphates while removing matrix interferences.

Reagents Required:

-

Extraction Solvent: Acetonitrile (LC-MS Grade) with 1% Acetic Acid.[1][2]

-

Partitioning Salts: 4g MgSO₄ (anhydrous), 1g NaCl.

-

dSPE Cleanup (General): 150mg MgSO₄, 25mg PSA (Primary Secondary Amine).[1][2]

-

dSPE Cleanup (Fatty Samples): Add 25mg C18 sorbent.[1]

Step-by-Step Workflow:

-

Homogenization: Cryogenically mill 10g of sample (use dry ice if necessary to prevent thermal degradation).

-

Extraction: Weigh 10g sample into a 50mL centrifuge tube. Add 10mL Acetonitrile (1% HOAc) .

-

Internal Standard: Spike with 100µL of Chlorfenvinphos-d10 (1 µg/mL).

-

Agitation: Vortex for 1 min.

-

Salting Out: Add Partitioning Salts (4g MgSO₄ / 1g NaCl). Note: Add salts AFTER solvent to prevent agglomeration.[1]

-

Centrifugation: 3000 x g for 5 minutes.

-

Cleanup (dSPE): Transfer 1mL of supernatant to a 2mL dSPE tube (containing PSA/MgSO₄). Vortex 30s. Centrifuge 3000 x g for 1 min.

-

Filtration: Filter supernatant through 0.2µm PTFE filter into LC vial.

Visual Workflow (QuEChERS)

Figure 1: Modified QuEChERS extraction workflow for isolation of Chlorfenvinphos from complex matrices.

Primary Method: LC-MS/MS Analysis

Recommended for Quantification[1][3][4]

This method utilizes a C18 column with a specific gradient to chromatographically resolve the Z and E isomers.[1] Separation is mandatory because the isomers exhibit different ionization efficiencies; co-elution results in inaccurate quantification.[1]

Chromatographic Conditions (UHPLC)

-

System: Agilent 1290 Infinity II or equivalent.

-

Column: ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm).[1]

-

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.[1]

-

Mobile Phase A: 5mM Ammonium Formate + 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: Methanol (LC-MS grade).[1]

-

Why Methanol? Methanol often provides better selectivity for geometric isomers compared to Acetonitrile.[1]

-

Gradient Profile:

| Time (min) | % B | Event |

|---|---|---|

| 0.00 | 10 | Initial Hold |

| 1.00 | 10 | Start Ramp |

| 8.00 | 95 | Elution of Isomers |

| 10.00 | 95 | Wash |

| 10.10 | 10 | Re-equilibration |[1]

Mass Spectrometry Parameters (ESI+)

-

Mode: Positive Electrospray Ionization (ESI+).[1]

-

Scan Type: Dynamic MRM (dMRM).[1]

-

Source Temp: 350°C.

-

Capillary Voltage: 3500 V.

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Role |

|---|---|---|---|---|

| cis-Chlorfenvinphos | 358.9 | 266.9 | 18 | Quantifier |

| 358.9 | 294.9 | 12 | Qualifier 1 | |

| 358.9 | 154.9 | 28 | Qualifier 2 |

| Chlorfenvinphos-d10 | 369.0 | 277.0 | 18 | Internal Std |[1]

Data Interpretation: The Z-isomer (cis) typically elutes after the E-isomer on C18 columns due to steric hindrance affecting interaction with the stationary phase.[1] Ensure the calibration curve is built specifically using the Z-isomer peak area.[1]

Confirmatory Method: GC-MS

Recommended for High-Concentration Screening[1]

GC-MS is robust but requires strict temperature control to prevent on-column degradation.[1]

Instrument Parameters

-

Inlet: Splitless mode, 250°C.

-

Column: DB-5ms UI (30m x 0.25mm x 0.25µm).[1]

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

-

Transfer Line: 280°C.[1]

Temperature Program:

-

Initial: 90°C (hold 1 min).

-

Ramp 1: 20°C/min to 180°C.

-

Ramp 2: 5°C/min to 230°C (Critical slow ramp for isomer separation).[1]

-

Ramp 3: 30°C/min to 300°C (hold 3 min).

MS Acquisition (SIM Mode):

-

Target Ions: m/z 267 (Quant), 269, 323.

-

Note: The molecular ion (358) is often weak in EI; fragment 267 (dichlorophenacyl ion) is the base peak.[1]

Analytical Logic & Troubleshooting

The following diagram illustrates the decision matrix for optimizing the detection of the specific cis-isomer.

Figure 2: Decision tree for chromatographic optimization. Baseline separation of isomers is critical for accurate toxicity assessment.

References

-

Kadar, A., et al. (2017).[1][3][4][5] An accurate and robust LC-MS/MS method for the quantification of chlorfenvinphos, ethion and linuron in liver samples. Chemosphere. Link

-

Hildebrandt, A., et al. (2010).[1] Different responses of E:Z-isomers of pesticides in liquid chromatography-electrospray ionization-mass spectrometry. Journal of Mass Spectrometry. Link

-

Lehotay, S. J. (2007).[1] Determination of pesticide residues in foods by acetonitrile extraction and partitioning with magnesium sulfate and gas chromatography/mass spectrometry: collaborative study. Journal of AOAC International. Link

-

PubChem. (n.d.).[1] Chlorfenvinphos Compound Summary. National Library of Medicine.[1] Link[1]

Sources

- 1. Chlorfenvinphos - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. An accurate and robust LC-MS/MS method for the quantification of chlorfenvinphos, ethion and linuron in liver samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

Application Note: High-Recovery Cleanup of cis-Chlorfenvinphos Using Solid-Phase Extraction (SPE)

Abstract and Introduction

Chlorfenvinphos is an organophosphorus insecticide and acaricide used to control a range of pests on crops and livestock.[1][2] It exists as two geometric isomers, (E) and (Z), also referred to as trans- and cis-Chlorfenvinphos, respectively, with the technical product being a mixture of both.[1][3] Due to its high toxicity to mammals and potential for environmental contamination, regulatory bodies worldwide mandate strict monitoring of its residues in matrices such as water, soil, and food products.[4][5]

The analysis of cis-Chlorfenvinphos, however, is often complicated by the presence of co-extractive matrix components that can interfere with chromatographic analysis, leading to inaccurate quantification.[6][7] An effective sample cleanup step is therefore critical. Solid-Phase Extraction (SPE) has emerged as a robust and efficient technique for this purpose, offering significant advantages over traditional liquid-liquid extraction (LLE), including reduced consumption of hazardous organic solvents, higher sample throughput, and improved selectivity.

This application note provides a comprehensive guide to developing and implementing a reliable SPE protocol for the cleanup of cis-Chlorfenvinphos from aqueous samples. We will delve into the mechanistic principles guiding the choice of sorbents and solvents and present a detailed, validated protocol designed for high analyte recovery and extract purity, suitable for subsequent analysis by Gas Chromatography (GC) or Liquid Chromatography (LC).

The Science of SPE: A Mechanistic Approach to Chlorfenvinphos Isolation

The success of any SPE method hinges on understanding the physicochemical properties of the target analyte and leveraging them to achieve separation from matrix interferences.

2.1 Analyte Properties and Sorbent Selection cis-Chlorfenvinphos is a moderately non-polar organophosphate molecule.[3] A key parameter is its high octanol-water partition coefficient (log P), which indicates its strong preference for non-polar (hydrophobic) environments over polar (aqueous) ones.[8] This characteristic makes reversed-phase SPE the ideal mechanism for its extraction.

In reversed-phase SPE, a non-polar stationary phase (the sorbent) is used to retain non-polar analytes from a polar sample matrix. For cis-Chlorfenvinphos, the most common and effective sorbents are:

-

C18 (Octadecyl-silica): This is the workhorse of reversed-phase SPE. The long C18 alkyl chains bonded to a silica backbone create a highly non-polar surface that strongly retains hydrophobic molecules like cis-Chlorfenvinphos through van der Waals forces. Methods developed for organophosphorus pesticides frequently rely on C18 sorbents.[4][9][10]

-

Polymeric Sorbents (e.g., Styrene-Divinylbenzene, SDB): These sorbents offer high surface area and are stable across a wide pH range. They can provide even stronger retention for non-polar compounds and are particularly useful for extracting analytes from large volumes of water.[11]

The choice of C18 for this protocol is based on its extensive validation in official methods, such as those derived from EPA protocols for organophosphorus pesticide analysis, ensuring a high degree of reliability and reproducibility.[4]

2.2 The Four Pillars of a Self-Validating SPE Protocol The SPE process is a sequential, four-step workflow. Each step has a distinct purpose, and its proper execution is critical for achieving a clean extract and high analyte recovery.

-